molecular formula C22H17ClN2 B132045 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole CAS No. 23593-71-7

1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Cat. No. B132045
CAS RN: 23593-71-7
M. Wt: 344.8 g/mol
InChI Key: BLNLHAFFGFCSRK-UHFFFAOYSA-N
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Description

The compound "1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, including antifungal and antibacterial properties. The presence of a chlorophenyl group in the compound suggests potential for increased biological activity due to the electron-withdrawing nature of the chlorine substituent, which can influence the electronic distribution within the molecule .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of nucleophilic substitution reactions, as seen in the preparation of new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole compounds . Additionally, microwave-assisted synthesis has been employed to efficiently produce such compounds, as demonstrated in the preparation of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole . These methods highlight the versatility and adaptability of synthetic approaches for creating imidazole derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using various spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole was determined, revealing planar phenyl rings and significant torsion in certain bonds . Quantum chemical calculations, including Density Functional Theory (DFT), have been applied to predict and compare molecular geometries and electronic properties with experimental data, as seen in the study of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including cycloadditions and substitutions, to yield compounds with diverse biological activities. The reactivity of these compounds can be influenced by the presence of substituents, such as chlorophenyl groups, which can affect the electron density and stability of intermediates formed during reactions 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine, can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as those involving molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis, provide insights into the reactivity and interaction potential of these compounds with biological targets . Additionally, the antimicrobial and antifungal activities of these compounds are often evaluated in vitro, providing a basis for understanding their mechanism of action and potential therapeutic applications .

Scientific Research Applications

Microwave-Assisted Synthesis and Crystal Structure Analysis
Research has explored the synthesis of compounds related to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole using microwave-assisted techniques. The crystal structures of these compounds have been analyzed, providing insights into their molecular configurations and potential applications in various fields (Saberi et al., 2009).

Chemotherapy against Tropical Diseases
Compounds structurally similar to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole have been examined for their potential in metal-based chemotherapy against tropical diseases. These studies involve synthesizing and characterizing various complexes to understand their medicinal applications (Navarro et al., 2000).

Corrosion Inhibition Properties
Research has been conducted on the adsorption and corrosion inhibition properties of imidazole derivatives, including those related to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. These studies are significant in understanding how these compounds can protect metals against corrosion, particularly in acidic environments (Ouakki et al., 2019).

Molecular Docking Studies for Antimicrobial Agents
Molecular docking studies have been used to analyze compounds similar to 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole. These studies aim to understand the inhibitory activity of these compounds against target proteins, which is crucial in the development of new antimicrobial agents (Sharma et al., 2018).

Membrane Interaction Studies
The interaction of related compounds with phospholipid membranes has been a subject of study. This research helps in understanding the mechanisms by which these compounds interact with biological membranes, which is crucial for their potential use in pharmacology (Ausili et al., 2021).

Photophysical and Theoretical Studies
Imidazole-based molecules have been studied for their excited-state intramolecular proton transfer (ESIPT) properties, which are significant for applications in fluorescence and spectroscopy. These studies often involve detailed structural analysis and theoretical simulations (Somasundaram et al., 2018).

properties

IUPAC Name

1-[(4-chlorophenyl)-diphenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-13-11-20(12-14-21)22(25-16-15-24-17-25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLHAFFGFCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517375
Record name 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole
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Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole

CAS RN

23593-71-7
Record name 1-((4-Chlorophenyl)diphenylmethyl)-1H-imidazole
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Record name 1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole
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Record name 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
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Record name 1-((4-CHLOROPHENYL)DIPHENYLMETHYL)-1H-IMIDAZOLE
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Synthesis routes and methods

Procedure details

156.5 g (0.5 mol) of (p-chlorophenyl)-(diphenyl)-methyl chloride and 34 g (0.5 mol) imidazole are dissolved in 500 ml acetonitrile, with stirring, and 51 g (0.5 mol) triethylamine are added, whereupon separation of triethylamine hydrochloride occurs even at room temperature. In order to complete the reaction, heating at 50°C is carried out for three hours. After cooling, 1 liter of benzene is added and the reaction mixture is stirred, then washed salt-free with water. The benzene solution is dried over anhydrous sodium sulfate, filtered and concentrated by evaporation; giving 167 g of crude 1-[(p-chlorophenyl)-(bisphenyl)-methyl]-imidazole, m.p. 125°C. By recrystallization from 200 ml benzene and 100 ml ligroin, 115 g (= 71% of the thoery) of pure 1-[(p-chlorophenyl) (bis-phenyl)-methyl]-imidazole of m.p. 140°C are obtained.
Quantity
156.5 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole
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1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole

Citations

For This Compound
1
Citations
SB Bodendiek, C Rubinos, MP Trelles… - Frontiers in …, 2012 - frontiersin.org
The paucity of specific pharmacological agents has been a major impediment for delineating the roles of gap junction (GJ) channels formed by connexin proteins in physiology and …
Number of citations: 14 www.frontiersin.org

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